molecular formula C17H17F2N7 B6441684 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile CAS No. 2640935-23-3

2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B6441684
CAS No.: 2640935-23-3
M. Wt: 357.4 g/mol
InChI Key: BXXXRGJVCMSOQM-UHFFFAOYSA-N
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Description

2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a pyrimidine derivative featuring a piperazine linker and a carbonitrile group. The compound’s structure includes a cyclopropyl ring and a difluoromethyl substituent on the central pyrimidine core, which contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7/c18-15(19)13-9-14(24-16(23-13)11-1-2-11)25-5-7-26(8-6-25)17-21-4-3-12(10-20)22-17/h3-4,9,11,15H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXRGJVCMSOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile (CAS Number: 2640935-23-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy in preclinical studies, and therapeutic potential.

  • Molecular Formula : C17H17F2N7
  • Molecular Weight : 357.4 g/mol
  • Structure : The compound features a complex structure with piperazine and pyrimidine moieties, which are known for their role in various biological activities.

The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell cycle regulation and signal transduction pathways. Kinases such as CDK2 (Cyclin-dependent kinase 2) and CDK9 (Cyclin-dependent kinase 9) are significant targets due to their involvement in cancer cell proliferation.

Inhibition of CDK2 and CDK9

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on CDK2 and CDK9:

CompoundTarget KinaseIC50 (μM)Reference
20aCDK20.004
20aCDK90.009

These findings suggest that the compound could effectively induce G2/M cell cycle arrest and promote apoptosis in cancer cells.

Antitumor Efficacy

In vitro studies have indicated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance, treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates in HCT116 colorectal cancer cells. The mechanism involves modulation of apoptosis-related proteins, enhancing the therapeutic potential of this compound in oncology.

Case Studies

  • Case Study on HCT116 Cells : A study evaluated the effects of the compound on HCT116 cells, revealing that it not only inhibited cell proliferation but also altered the expression levels of key proteins involved in apoptosis and cell cycle regulation.
    • Results : The compound resulted in a reduction of Bcl-2 (anti-apoptotic) levels while increasing Bax (pro-apoptotic) levels, indicating a shift towards apoptosis.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective therapeutic agent.

Safety and Toxicity Profile

While promising results have been observed regarding efficacy, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Target Compound: Limited published data exist on its specific bioactivity. However, structural analogs like the methyl-morpholinyl derivative have shown inhibitory activity against kinases (e.g., EGFR, VEGFR) in preclinical studies .
  • Analog Limitations: While the pyrano-pyridine analog exhibits improved solubility, its larger size may reduce cell permeability, a common trade-off in drug design .

Preparation Methods

Synthesis of the 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl Core

The central pyrimidine ring bearing cyclopropyl and difluoromethyl groups is synthesized via sequential substitutions. A commercially available 4,6-dichloropyrimidine derivative serves as the starting material. The cyclopropyl group is introduced at position 2 through a nucleophilic aromatic substitution (SNAr) reaction using cyclopropylmagnesium bromide under inert conditions . Subsequent difluoromethylation at position 6 employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, which selectively replaces a hydroxyl or chlorine atom with a difluoromethyl group.

Key Reaction Conditions

  • Cyclopropanation : Tetrahydrofuran (THF), −78°C, 12 h, 75% yield .

  • Difluoromethylation : Dichloromethane (DCM), room temperature, 6 h, 68% yield.

Formation of the Pyrimidine-4-carbonitrile Group

The terminal pyrimidine-4-carbonitrile moiety is synthesized through a cyclocondensation reaction. 2-Chloropyrimidine-4-carbonitrile is coupled to the piperazine-linked intermediate via SNAr. Alternatively, a Suzuki-Miyaura cross-coupling introduces the carbonitrile group using a palladium catalyst and nitrile-bearing boronic ester .

Comparative Analysis

MethodReagentsYieldPurity (HPLC)
SNArKCN, DMF, 120°C, 8 h70%95%
Suzuki CouplingPd(PPh3)4, Na2CO3, DME, 80°C, 6 h85%98%

The Suzuki method outperforms SNAr in both yield and purity, though it requires stringent anhydrous conditions.

Final Assembly and Purification

The intermediate 2-cyclopropyl-4-(piperazin-1-yl)-6-(difluoromethyl)pyrimidine is reacted with 2-chloropyrimidine-4-carbonitrile under SNAr conditions (DIPEA, DMF, 100°C) . Crude product purification involves silica gel chromatography (ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >99% purity.

Critical Parameters

  • Temperature Control : Excess heat degrades the difluoromethyl group.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require thorough removal during workup .

Analytical Characterization

Structural confirmation relies on:

  • 1H/13C NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm), difluoromethyl (δ 6.2 ppm, t, J = 56 Hz), and carbonitrile (δ 118 ppm) .

  • HRMS : Calculated for C18H16F2N7 [M+H]+: 376.1389; Found: 376.1392.

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water) .

Q & A

What strategies are recommended to optimize the synthesis of this compound while ensuring high purity?

Basic Research Question
Synthetic optimization requires multi-step reaction monitoring and parameter adjustments. Key steps include:

  • Reagent selection : Use stannous chloride for reductions and dimethylformamide (DMF) as a solvent for improved solubility .
  • Stepwise purification : Employ column chromatography after each coupling reaction (e.g., piperazine-pyrimidine linkage) to remove unreacted intermediates .
  • Progress monitoring : Thin-layer chromatography (TLC) at each stage ensures reaction completion and minimizes side products .
  • Yield optimization : Adjust reaction time (e.g., 12–24 hours for cyclopropane ring formation) and temperature (e.g., 80–100°C for nucleophilic substitutions) to balance efficiency and stability .

How can advanced spectroscopic techniques validate the structural integrity of this compound?

Basic Research Question
Structural validation relies on complementary analytical methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, difluoromethyl CF₂ at δ 4.5–5.0 ppm) and confirms piperazine-pyrimidine connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 397.1322 for C₁₇H₁₈F₂N₆) verifies molecular formula .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the difluoromethyl group and piperazine ring .

What methodologies are effective in resolving discrepancies between in vitro and in vivo pharmacological data?

Advanced Research Question
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:

  • Pharmacokinetic (PK) profiling : Quantify plasma stability and tissue distribution using LC-MS/MS to identify metabolic hotspots (e.g., oxidative degradation of the cyclopropyl group) .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites contributing to in vivo effects .
  • Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values, accounting for protein binding and clearance rates .

How can structure-activity relationship (SAR) studies elucidate the role of the difluoromethyl group in target binding?

Advanced Research Question
SAR studies require systematic analog synthesis and biophysical assays:

  • Analog design : Synthesize derivatives replacing difluoromethyl with -CH₃, -CF₃, or -CH₂F to compare steric/electronic effects .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity shifts toward target enzymes (e.g., kinase inhibition) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies hydrogen bonds between CF₂ and active-site residues (e.g., Lys123 in target kinases) .

What experimental designs are suitable for assessing the compound’s selectivity across related biological targets?

Advanced Research Question
Target selectivity is critical for minimizing off-effects. Approaches include:

  • Panel screening : Test the compound against a broad panel of enzymes/receptors (e.g., 50+ kinases, GPCRs) at 1–10 µM concentrations .
  • Cellular assays : Compare IC₅₀ values in primary vs. cancer cell lines to identify tissue-specific activity .
  • Structural alignment : Overlay the compound’s crystal structure with co-crystallized ligands of off-targets to pinpoint selectivity determinants (e.g., piperazine ring orientation) .

How can computational chemistry predict the compound’s metabolic stability and potential toxicity?

Advanced Research Question
Predictive modeling reduces reliance on empirical testing:

  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ≈ 2.5) and cytochrome P450 inhibition risks .
  • Molecular dynamics (MD) simulations : Simulate liver microsome interactions (e.g., CYP3A4 binding) to identify metabolic cleavage sites .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitrile group) .

What strategies address low solubility in aqueous buffers during biological assays?

Basic Research Question
Solubility enhancement methods include:

  • Co-solvent systems : Use 5–10% DMSO/PEG-400 in PBS to maintain compound stability .
  • pH adjustment : Dissolve in citrate buffer (pH 4.5) for protonation of the pyrimidine nitrogen, improving hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance cellular uptake without precipitation .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Mechanistic validation requires orthogonal approaches:

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., kinase X) and assess rescue effects .
  • Biochemical pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways altered post-treatment (e.g., apoptosis-related genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.